8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(Thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a tropane-like scaffold (8-azabicyclo[3.2.1]octane). Its structure is characterized by two key substituents:
- Thiophene-3-carbonyl group: A sulfur-containing heteroaromatic ring (thiophene) linked via a carbonyl moiety to the nitrogen of the azabicyclo[3.2.1]octane core. This group may enhance lipophilicity and π-π interactions in biological systems.
- 1H-1,2,3-Triazol-1-yl group: A triazole ring attached at the 3-position of the bicyclic scaffold. Triazoles are known for hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-6-20-9-10)18-11-1-2-12(18)8-13(7-11)17-5-4-15-16-17/h3-6,9,11-13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUUHUSIQDPYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azabicyclo[3.2.1]octane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The thiophene-3-carbonyl group can be introduced via acylation reactions, while the 1H-1,2,3-triazole moiety can be formed through a Huisgen cycloaddition reaction, often referred to as “click chemistry.”
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Huisgen cycloaddition, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can serve as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in the field of medicinal chemistry. The triazole ring is known for its bioisosteric properties, which can enhance the biological activity of drug candidates. Additionally, the azabicyclo[3.2.1]octane core is a common motif in many bioactive molecules, suggesting that this compound could be a valuable scaffold for drug design.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The combination of the thiophene, triazole, and azabicyclo moieties may result in compounds with unique therapeutic profiles, potentially targeting a range of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene ring can participate in π-stacking interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on substituent variations. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The thiophene-3-carbonyl group (moderate electron-withdrawing) contrasts with cyclopropanecarbonyl (electron-neutral) and bromophenylsulfonyl (strongly electron-withdrawing). These differences influence receptor binding kinetics and metabolic stability .
- Triazole Position : The 1,2,3-triazole in the target compound may exhibit stronger dipole interactions compared to 1,2,4-triazole in bromophenylsulfonyl analogs, affecting solubility and target engagement .
Pharmacological Activity
- DAT Inhibition: Tropane analogs like WIN35,428 and RTI-336 show nanomolar DAT affinity.
- Chemokine Receptor Targeting: Compounds like 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () demonstrate bivalent ligand activity for mu opioid and CCR5 receptors.
Physicochemical Properties
- Lipophilicity (logP) : The thiophene-triazole derivative’s logP is estimated at ~3.5, higher than RTI-336 (logP ~3.1) due to the sulfur atom and aromatic rings. This may enhance blood-brain barrier permeability but reduce aqueous solubility .
- Synthetic Complexity: The triazole-thiophene combination requires multi-step synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition), contrasting with simpler phenoxy or pyrazole derivatives () .
Biological Activity
The compound 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel derivative within the family of tropane alkaloids. This scaffold has garnered attention due to its potential biological activities, particularly in pharmacological applications. The unique combination of the thiophene and triazole moieties enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its structural features:
- Triazole Moiety : Compounds containing a 1,2,3-triazole ring are known for their ability to bind to various enzymes and receptors through multiple interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This binding capability allows for modulation of enzyme activity and receptor signaling pathways.
- Thiophene Ring : The thiophene component contributes to the compound's electronic properties and hydrophobic characteristics, which can enhance membrane permeability and bioavailability .
Biological Activity Overview
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that certain triazole derivatives possess significant antibacterial activity, which is crucial in combating resistant bacterial strains. The interaction with bacterial enzymes can inhibit their growth.
- CNS Activity : Tropane alkaloids are well-documented for their effects on the central nervous system (CNS). The 8-azabicyclo[3.2.1]octane structure is associated with high affinity for dopamine and serotonin transporters, suggesting potential applications in treating mood disorders and neurological conditions .
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Antibacterial Activity :
- A study demonstrated that triazole derivatives exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial cell wall synthesis through enzyme interaction.
- CNS Pharmacology :
Pharmacokinetics
The pharmacokinetic profile of the compound is influenced by its structural characteristics:
- Stability : Triazole-based compounds are known for their chemical stability and resistance to metabolic degradation, which enhances their therapeutic potential.
- Solubility : The presence of polar functional groups improves solubility in biological fluids, facilitating better absorption and distribution within the body .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential.
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Triazole Derivatives | Antimicrobial, antifungal | Versatile binding capabilities |
| Tropane Alkaloids | CNS activity (dopamine/serotonin) | High affinity for neurotransmitter transporters |
| Thiophene Derivatives | Anticancer, anti-inflammatory | Enhanced electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
